REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=O)[CH:12]=[C:13]([CH3:15])[CH3:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].O.[NH2:18][NH2:19]>CCO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH2:12][C:13]([CH3:15])([CH3:14])[NH:19][N:18]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(C=C(C)C)=O
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
consumption of SM
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was removed under high vacuum for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Amount obtained
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1=NNC(C1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |